![molecular formula C11H19O7P B14267732 Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate CAS No. 150858-66-5](/img/structure/B14267732.png)
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate is an organic compound with a complex structure that includes ester and phosphonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate typically involves the reaction of dimethyl butanedioate with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The ester and phosphonate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Industry: It may be used in the production of various industrial chemicals, although detailed industrial applications are not widely reported.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate involves its reactivity with various molecular targets. The ester and phosphonate groups can interact with different enzymes and proteins, leading to changes in their activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to participate in multiple types of chemical reactions suggests a broad range of potential interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl butanedioate: A simpler ester with similar reactivity but lacking the phosphonate group.
Dimethyl 2-(dimethoxyphosphorylmethylidene)butanedioate: A closely related compound with methoxy groups instead of ethoxy groups.
Uniqueness
Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate is unique due to the presence of both ester and phosphonate functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
150858-66-5 |
|---|---|
Formule moléculaire |
C11H19O7P |
Poids moléculaire |
294.24 g/mol |
Nom IUPAC |
dimethyl 2-(diethoxyphosphorylmethylidene)butanedioate |
InChI |
InChI=1S/C11H19O7P/c1-5-17-19(14,18-6-2)8-9(11(13)16-4)7-10(12)15-3/h8H,5-7H2,1-4H3 |
Clé InChI |
XWEQPCSPRZFYQD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=C(CC(=O)OC)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


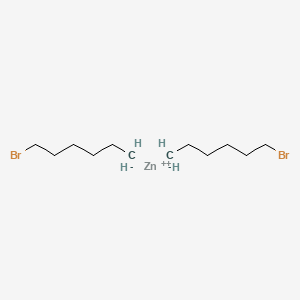
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
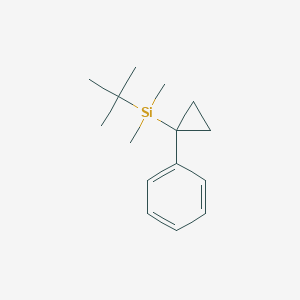
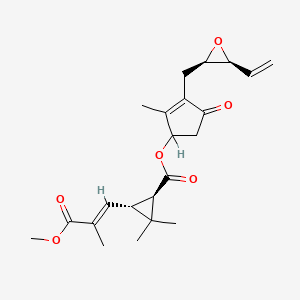
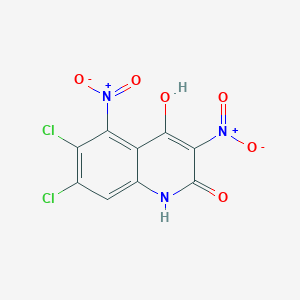
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
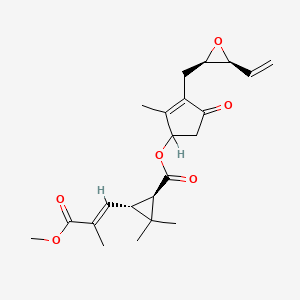
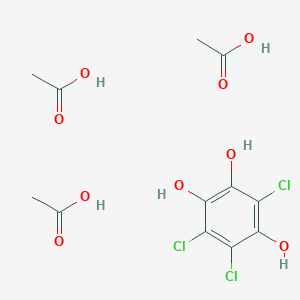
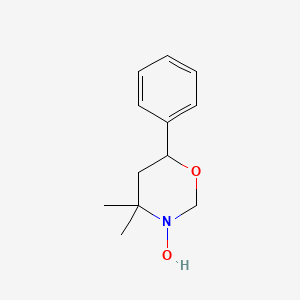
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
